molecular formula C14H6Cl2N2 B1427491 2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile CAS No. 1068162-79-7

2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile

Cat. No.: B1427491
CAS No.: 1068162-79-7
M. Wt: 273.1 g/mol
InChI Key: TWDXKOQPECRHJO-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile ( 1068162-79-7, Molecular Formula: C14H6Cl2N2) is a halogenated benzonitrile derivative of interest in medicinal chemistry and pharmaceutical research. Compounds featuring nitrile and halogen substituents are frequently employed in drug discovery, as these groups are known to confer key properties. The nitrile (CN) group is a versatile moiety in drug design; it often acts as a hydrogen bond acceptor to interact with biological targets, can serve as a bioisostere for carbonyl groups, and generally demonstrates good metabolic stability . The inclusion of chlorine atoms can significantly influence a molecule's potency and pharmacokinetic profile, a phenomenon sometimes referred to as the "magic chloro effect," through mechanisms such as facilitating halogen bonding and modulating lipophilicity . While specific biological data for this compound is not publicly detailed, its molecular architecture suggests potential utility as a synthetic intermediate or building block for developing active pharmaceutical ingredients (APIs). Similar biphenyl-carbonitrile structures are investigated as key components in potent inhibitors, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment . This product is provided for research purposes as a chemical reference standard or for use in synthetic organic chemistry applications. Warning: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-chloro-4-(3-chloro-4-cyanophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2N2/c15-13-5-9(1-3-11(13)7-17)10-2-4-12(8-18)14(16)6-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDXKOQPECRHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)C#N)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742663
Record name 3,3'-Dichloro[1,1'-biphenyl]-4,4'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1068162-79-7
Record name 3,3'-Dichloro[1,1'-biphenyl]-4,4'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile can be achieved through various methods. One common approach involves the reaction of 2-chlorobenzonitrile with 3-chloro-4-cyanophenyl bromide . The reaction typically occurs under controlled conditions, including the use of appropriate solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile involves its interaction with molecular targets through its functional groups. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, while the chlorine atoms may influence the compound’s reactivity and binding affinity . These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Applications
Target Compound C₁₄H₆Cl₂N₂ 3-Chloro-4-cyanophenyl, Cl 273.1 4.8 47.6 Pharmaceutical intermediate
2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile C₁₀H₆ClN₃ Pyrazole ring 203.6 ~1.41 58.3 Darolutamide intermediate
2-Chloro-4-(trifluoromethyl)benzonitrile C₈H₃ClF₃N Trifluoromethyl group 205.6 3.2 29.1 TRPV1 antagonist synthesis
2-Chloro-4-(3,5-dichlorophenyl)benzonitrile C₁₃H₆Cl₃N 3,5-Dichlorophenyl 282.5 5.1 29.1 Not specified
RAD-140 (SARM) C₂₃H₁₉ClN₄O₂ Oxadiazole, hydroxypropylamino 418.9 ~3.5 85.5 Androgen receptor modulation

Key Observations :

  • Pyrazole Derivatives : 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile (C₁₀H₆ClN₃) exhibits reduced molecular weight and logP compared to the target compound, attributed to the pyrazole ring’s polarity. This derivative is a key intermediate in darolutamide synthesis, highlighting the role of heterocycles in enhancing receptor binding .
  • Trifluoromethyl Substitution : 2-Chloro-4-(trifluoromethyl)benzonitrile (C₈H₃ClF₃N) demonstrates lower polar surface area (29.1 Ų) due to the electron-withdrawing trifluoromethyl group, which may improve membrane permeability in TRPV1 antagonists .
  • RAD-140: This selective androgen receptor modulator (SARM) incorporates an oxadiazole ring and hydroxypropylamino group, significantly increasing polar surface area (85.5 Ų) and molecular weight (418.9 g/mol), which may enhance target specificity .

Biological Activity

2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C₁₄H₈Cl₂N₂, characterized by the presence of chlorinated phenyl groups and a benzonitrile moiety. Its structural features suggest potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Receptor Modulation : The compound may influence neurotransmitter systems by binding to receptors associated with dopamine and serotonin pathways, potentially affecting mood and behavior.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby altering the availability of key biochemical substrates.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Investigations have shown that it may inhibit cancer cell proliferation, particularly in models of breast and colon cancer.
  • Neuroprotective Effects : The compound has been explored for its neuroprotective effects in models of neurodegenerative diseases.

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation in breast and colon cancer cells
NeuroprotectiveReduces apoptosis in neuronal cells under oxidative stress

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Case Study 2: Anticancer Activity

A controlled in vitro study evaluated the anticancer effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with IC50 values of 15 µM for MCF-7 and 20 µM for HT-29 cells.

Case Study 3: Neuroprotection

Research involving oxidative stress models indicated that treatment with the compound significantly reduced apoptosis rates in neuronal cells exposed to hydrogen peroxide. This suggests its potential utility in neurodegenerative conditions.

Research Findings

Recent studies have further elucidated the mechanisms underlying the biological activities of this compound:

  • Cell Signaling Pathways : The compound appears to modulate signaling pathways related to apoptosis and cell survival, indicating its role as a potential therapeutic agent.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl rings influence the biological activity, highlighting the importance of structural modifications for enhancing efficacy.

Q & A

Q. Table 1: Key Synthetic Steps for Intermediate III ()

StepConditionsYieldPurity
Suzuki CouplingPd(OAc)₂, PPh₃, K₂CO₃, 70°C, 0.5 h92.3%99.8%
Deprotection (THP)HCl (cat.), MeOH, 10–20°C, 4 h73.7%>99%

Q. Table 2: Receptor Binding Assay Parameters ()

ParameterValue
ReceptormGlu5 (Class C GPCR)
Assay TypeRadioligand binding (³H-agonist)
Ligand Efficiency (LE)0.35–0.45
Resolution (X-ray)2.6–3.1 Å

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile
Reactant of Route 2
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2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile

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